3-Cyclobutyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride
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Overview
Description
3-Cyclobutyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is a derivative of pyridine and cyclobutane, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutylamine and 3-bromopyridine.
Reaction: The cyclobutylamine undergoes a nucleophilic substitution reaction with 3-bromopyridine in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate as a base in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Cyclobutyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-pyridinyl)cyclobutylamine dihydrochloride
- 3-(3-pyridinyl)cyclobutylamine dihydrochloride
- 3-cyclobutyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride
Uniqueness
3-Cyclobutyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its specific combination of cyclobutane and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H20Cl2N2 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
3-cyclobutyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12(7-6-10-3-1-4-10)11-5-2-8-14-9-11;;/h2,5,8-10,12H,1,3-4,6-7,13H2;2*1H |
InChI Key |
CPQXEOHXTJTEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCC(C2=CN=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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